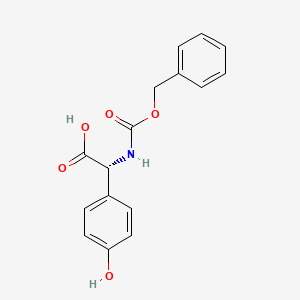

(R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine

Description

BenchChem offers high-quality (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c18-13-8-6-12(7-9-13)14(15(19)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,21)(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDQNVNWDDEJPY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine

Introduction

(R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine, often abbreviated as Cbz-(R)-Hpg, is a chiral non-proteinogenic amino acid derivative of significant importance in the pharmaceutical industry. Its defined stereochemistry and protected functional groups make it a crucial building block (chiral synthon) for the synthesis of numerous complex active pharmaceutical ingredients (APIs). Notably, it serves as a key side-chain precursor for semi-synthetic β-lactam antibiotics, including amoxicillin and cefadroxil. The precise control of stereochemistry at the α-carbon is paramount, as the biological activity of the final API is often exclusive to one enantiomer.

This technical guide provides an in-depth analysis of the prevalent and scientifically robust pathways for the synthesis of Cbz-(R)-Hpg. It is designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying mechanistic rationale, insights into process optimization, and a comparative analysis of different synthetic strategies. We will explore both classical chemical methods and modern biocatalytic approaches, emphasizing scalability, stereochemical purity, and overall process efficiency.

Part 1: Retrosynthetic Analysis and Key Strategic Considerations

A retrosynthetic approach to Cbz-(R)-Hpg reveals several logical disconnections. The two primary functionalizations required are the establishment of the chiral α-amino acid core and the protection of the amino group with a benzyloxycarbonyl (Cbz) moiety.

Primary Disconnections:

-

N-Cbz Protection: The most straightforward disconnection is the removal of the Cbz group, leading back to (R)-p-hydroxyphenylglycine ((R)-Hpg). This highlights that a key challenge is the enantioselective synthesis or resolution of the parent amino acid.

-

Amino Acid Synthesis: Further disconnection of (R)-Hpg points towards simpler precursors like p-hydroxybenzaldehyde, glyoxylic acid, and an ammonia source. This route necessitates a method for asymmetric induction to establish the (R)-stereocenter.

Strategic Choices: The selection of a synthetic strategy is governed by several factors:

-

Stereochemical Control: How is the desired (R)-enantiomer selectively produced or isolated?

-

Starting Material Cost & Availability: Are the precursors readily available and economically viable for the intended scale?

-

Process Robustness & Scalability: Can the laboratory-scale procedure be reliably scaled to industrial production?

-

Environmental Impact: Does the process use hazardous reagents (e.g., cyanide) or generate significant waste streams?

The following sections will detail synthetic pathways based on these strategic considerations.

Part 2: Major Synthetic Pathways and Methodologies

Pathway A: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and versatile method for producing α-amino acids from aldehydes.[1][2][3] While the traditional Strecker reaction yields a racemic mixture, modern asymmetric variants provide a direct route to enantiomerically enriched amino acids.

Reaction Scheme: The process begins with p-hydroxybenzaldehyde, which reacts with a chiral amine and a cyanide source (e.g., KCN or HCN) to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the amino acid.

Mechanism and Rationale:

-

Iminium Ion Formation: p-Hydroxybenzaldehyde reacts with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral iminium ion. The stereochemistry of the amine directs the subsequent nucleophilic attack.

-

Diastereoselective Cyanide Attack: The cyanide ion attacks the iminium ion. The bulky substituent on the chiral auxiliary sterically hinders one face of the iminium ion, leading to a preferential attack on the other face and the formation of one diastereomer of the α-aminonitrile in excess.

-

Hydrolysis and Auxiliary Removal: The nitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions. The chiral auxiliary is then cleaved (often via hydrogenolysis) to yield the enantiomerically enriched (R)-p-hydroxyphenylglycine.

Detailed Protocol (Conceptual):

-

To a solution of p-hydroxybenzaldehyde and a chiral amine (e.g., (R)-α-methylbenzylamine) in a suitable solvent (e.g., methanol), add trimethylsilyl cyanide (TMSCN) at a controlled low temperature (-78 °C).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.

-

Quench the reaction and perform an aqueous workup to isolate the crude diastereomeric aminonitriles.

-

Subject the crude product to acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

-

Isolate the resulting (R)-p-hydroxyphenylglycine, often via crystallization.

Pathway B: Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative to classical chemical methods.[4] Enzymatic kinetic resolution is a widely used industrial strategy that involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the two.

Core Principle: This pathway starts with racemic DL-p-hydroxyphenylglycine or a derivative thereof. An enzyme, typically a hydrolase like penicillin G acylase, selectively acylates or hydrolyzes one enantiomer, leaving the desired, unreacted enantiomer behind in high enantiomeric purity.[5]

Workflow Diagram:

Caption: Workflow for Enzymatic Kinetic Resolution of Hpg.

Mechanism and Rationale: The enzyme's active site is chiral and thus exhibits high stereoselectivity. For instance, penicillin G acylase can selectively catalyze the acylation of the L-enantiomer of an amino acid ester.[5] The unreacted D-enantiomer (equivalent to the R-enantiomer for Hpg) can then be isolated. The significant difference in chemical properties between the acylated L-ester and the unreacted R-ester (e.g., solubility in acidic/basic aqueous solutions) facilitates their separation.

Detailed Protocol (Conceptual):

-

Esterification: Prepare the racemic methyl ester of DL-p-hydroxyphenylglycine (DL-HPGM) using standard methods (e.g., methanol and thionyl chloride).

-

Enzymatic Reaction: Suspend DL-HPGM in a suitable buffer or biphasic system. Add an acylating agent (e.g., phenylacetic acid methyl ester) and immobilized penicillin G acylase.

-

Monitoring: Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

-

Separation: Filter off the immobilized enzyme for reuse. Adjust the pH of the filtrate to separate the acylated L-ester (which may be extracted into an organic solvent) from the aqueous solution containing the salt of the desired (R)-HPGM.

-

Hydrolysis & Isolation: Acidify the aqueous layer containing (R)-HPGM salt and hydrolyze the ester group to yield (R)-p-hydroxyphenylglycine. Isolate the product by isoelectric point precipitation.

Pathway C: Hydantoinase/Carbamoylase Process

A powerful biocatalytic route, particularly for industrial production, involves the use of a two-enzyme cascade starting from a hydantoin substrate.[6][7][8] This method can achieve theoretical yields of 100% with excellent enantioselectivity.

Reaction Scheme: The process starts with 5-(4-hydroxyphenyl)-hydantoin, which is synthesized from p-hydroxybenzaldehyde, KCN, and ammonium carbonate. This racemic hydantoin is then subjected to the enzymatic cascade.

Mechanism and Rationale:

-

Hydantoinase Activity: A D-selective hydantoinase enzyme catalyzes the stereoselective ring-opening of the D-hydantoin to form N-carbamoyl-D-p-hydroxyphenylglycine.

-

Racemization: Crucially, the remaining L-hydantoin undergoes spontaneous or enzyme-catalyzed racemization back to the D,L-mixture under the reaction conditions. This dynamic kinetic resolution allows the entire racemic starting material to be converted into the desired D-product.

-

Carbamoylase Activity: A D-carbamoylase enzyme then hydrolyzes the N-carbamoyl group to yield the final D-p-hydroxyphenylglycine (D-HPG, which is the same as (R)-Hpg), ammonia, and carbon dioxide.

Comparative Data for Synthesis Routes:

| Parameter | Asymmetric Strecker | Enzymatic Kinetic Resolution | Hydantoinase Process |

| Stereoselectivity | Good to Excellent (>95% ee) | Excellent (>99% ee) | Excellent (>99% ee) |

| Theoretical Yield | < 100% | Max 50% (without racemization) | ~100% (dynamic resolution) |

| Key Reagents | Chiral auxiliary, Cyanide source | Racemic ester, Acylase enzyme | Hydantoin, Hydantoinase, Carbamoylase |

| Process Complexity | High (cryogenic, hazardous reagents) | Moderate (enzyme immobilization/reuse) | Moderate (multi-enzyme system) |

| Scalability | Challenging | Good | Excellent |

| Environmental Concerns | Use of toxic cyanide | Generally green, solvent use | Green, aqueous media |

Part 3: N-Cbz Protection – The Final Step

Regardless of the pathway used to obtain enantiomerically pure (R)-p-hydroxyphenylglycine, the final step is the protection of the amino group. The benzyloxycarbonyl (Cbz or Z) group is ideal for this purpose due to its stability under various conditions and its clean removal by catalytic hydrogenolysis.[9][10]

Reaction Scheme: The protection is typically carried out using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Mechanism and Rationale: The reaction is a nucleophilic acyl substitution. The amino group of (R)-Hpg acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is performed in the presence of a base (e.g., NaHCO₃ or Na₂CO₃) which serves two critical purposes:

-

Deprotonation: It deprotonates the ammonium group of the amino acid zwitterion, liberating the free, nucleophilic amine.[11]

-

Neutralization: It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the unreacted amine.[9]

Workflow for N-Cbz Protection:

Caption: Experimental workflow for Cbz protection of (R)-Hpg.

Detailed Experimental Protocol:

-

Dissolve (R)-p-hydroxyphenylglycine (1.0 eq) in a 1M aqueous solution of sodium bicarbonate (2.5 eq) with stirring.

-

Cool the resulting solution to 0-5 °C in an ice-water bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise via a syringe, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture vigorously at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volumes) to remove excess benzyl chloroformate and benzyl alcohol.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 2M HCl. A white precipitate should form.

-

Stir the cold slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine.

Conclusion

The synthesis of (R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine is a multi-step process where the control of stereochemistry is the most critical challenge. While classical methods like the asymmetric Strecker synthesis offer a direct chemical route, they often involve hazardous materials and challenging scalability. Modern biocatalytic methods, particularly the hydantoinase/carbamoylase dynamic kinetic resolution, represent the state-of-the-art for industrial production, providing superior enantioselectivity, higher yields, and a significantly improved environmental profile. The final N-protection with a Cbz group is a robust and well-established procedure. The choice of the optimal synthetic pathway ultimately depends on a careful evaluation of scale, cost, available technology, and regulatory considerations.

References

-

Title: The Strecker Synthesis of Amino Acids.[1] Source: Master Organic Chemistry. URL: [Link]

-

Title: Strecker Amino Acid Synthesis Mechanism & Examples.[12] Source: Chemistry LibreTexts. URL: [Link]

-

Title: Methods for the synthesis of unnatural amino acids.[13] Source: PubMed. URL: [Link]

-

Title: Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli.[6] Source: ResearchGate. URL: [Link]

-

Title: Strecker Synthesis.[2] Source: Master Organic Chemistry. URL: [Link]

-

Title: Strecker amino acid synthesis.[3] Source: Wikipedia. URL: [Link]

-

Title: Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres.[4] Source: ACS Publications. URL: [Link]

-

Title: D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents.[5] Source: ResearchGate. URL: [Link]

-

Title: A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine.[7] Source: PubMed Central. URL: [Link]

-

Title: Synthesis of p-hydroxyphenylglycine.[14] Source: PrepChem.com. URL: [Link]

-

Title: Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid.[15] Source: Google Patents. URL:

-

Title: Process for preparing p-hydroxy phenylglycine.[16] Source: Google Patents. URL:

-

Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[9] Source: Total Synthesis. URL: [Link]

-

Title: Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).[17] Source: Google Patents. URL:

-

Title: P-hydroxyphenylglycine patented technology retrieval search results.[18] Source: Patsnap. URL: [Link]

-

Title: Enzymatic Production of D-Amino Acids.[8] Source: Springer Nature Experiments. URL: [Link]

-

Title: Process for the synthesis of hydroxyphenylglycine esters.[19] Source: Google Patents. URL:

-

Title: Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics.[20] Source: PubMed. URL: [Link]

-

Title: Synthetic method of p-hydroxyphenylglycine.[21] Source: Google Patents. URL:

-

Title: Synthetic method of p-hydroxyphenylglycine.[22] Source: Google Patents. URL:

-

Title: Synthesis of hydroxyphenylglycine-derived novel poly(silylenevinylenephenyleneethynylene)s.[23] Source: Tokyo City University. URL: [Link]

-

Title: De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy.[24] Source: PubMed. URL: [Link]

-

Title: Cbz-Protected Amino Groups.[25] Source: Organic Chemistry Portal. URL: [Link]

-

Title: Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.[11] Source: Chemistry Stack Exchange. URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Production of D-Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Methods for the synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents [patents.google.com]

- 16. US4350826A - Process for preparing p-hydroxy phenylglycine - Google Patents [patents.google.com]

- 17. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]

- 18. P-hydroxyphenylglycine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 19. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]

- 20. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 22. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 23. research.tcu.ac.jp [research.tcu.ac.jp]

- 24. De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cbz-Protected Amino Groups [organic-chemistry.org]

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Cbz-(R)-p-hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-(R)-p-hydroxyphenylglycine, hereafter referred to as Cbz-(R)-p-hydroxyphenylglycine, is a chiral, non-proteinogenic amino acid derivative. As a key building block in synthetic organic chemistry, it is utilized in the development of novel therapeutic agents, including peptide mimics and complex natural product analogs.[1][2] The journey from a promising chemical entity to a successful drug is profoundly influenced by its intrinsic physicochemical properties. These characteristics—spanning solubility, stability, ionization state, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), directly impacting its bioavailability, efficacy, and safety profile.[3][4][5]

This guide provides a comprehensive technical overview of the core physicochemical properties of Cbz-(R)-p-hydroxyphenylglycine. As a Senior Application Scientist, the narrative is structured not merely as a list of data points, but as a functional guide that explains the causality behind experimental choices and the implications of the results for drug development. Each section integrates theoretical background with field-proven experimental protocols, ensuring a self-validating system of analysis for researchers.

Physicochemical Characterization Workflow

A systematic approach to characterizing a drug candidate is paramount. The following workflow outlines the logical progression of experiments described in this guide.

Caption: Standard workflow for capillary melting point determination.

Data Summary & Implications

| Property | Value | Notes |

| Melting Point | Not Experimentally Reported | The melting point for the related compound N-(4-hydroxyphenyl)glycine is 244 °C (decomposition). [6]The presence of the Cbz group would be expected to alter this value significantly. |

A precise, reproducible melting point is essential for batch-to-batch quality control in a manufacturing setting.

Solubility: The Gateway to Bioavailability

Expertise & Experience: Aqueous solubility is a master variable in drug development. [7]Poor solubility is a primary cause of low oral bioavailability and can present significant challenges for parenteral formulation. The structure of Cbz-(R)-p-hydroxyphenylglycine contains both hydrophilic (carboxylic acid, phenolic hydroxyl) and lipophilic (Cbz group, phenyl ring) moieties, making its solubility highly dependent on the pH and polarity of the solvent.

Experimental Protocol: Saturation Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility, as it allows sufficient time for the system to reach a true thermodynamic equilibrium. [8][9]

-

System Preparation: Add an excess amount of solid Cbz-(R)-p-hydroxyphenylglycine to a series of vials containing the desired media (e.g., pH 1.2 buffer, pH 6.8 buffer, water, methanol). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours). [8]This extended mixing ensures equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.22 µm filter or centrifugation is required to get a clear solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Confirmation of Equilibrium: To ensure equilibrium was reached, the remaining solid can be re-equilibrated for an additional 24 hours and the concentration re-measured. The solubility is confirmed if the two concentration values are in close agreement. [8]

Data Summary & Implications

| Property | Value | Source |

| Solubility | Soluble in Methanol | [10] |

| Aqueous Solubility | Not Experimentally Reported | Expected to be low in acidic pH (due to the protonated, neutral carboxylic acid) and higher in neutral to basic pH (due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups, forming more soluble salts). |

Low aqueous solubility at gastric pH (around 1-2) could limit dissolution and absorption in the stomach. However, increased solubility in the higher pH of the small intestine could facilitate absorption there. This data is critical for deciding on formulation strategies, such as salt formation or the use of solubility-enhancing excipients.

Dissociation Constant (pKa): Predicting In Vivo Behavior

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a molecule with multiple ionizable groups like Cbz-(R)-p-hydroxyphenylglycine, the pKa values dictate its charge profile across the physiological pH range. This profile is a primary determinant of membrane permeability, receptor binding, and solubility. [5][7]The molecule has two acidic protons: one on the carboxylic acid (expected pKa ~2-4) and one on the phenolic hydroxyl group (expected pKa ~9-10).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for pKa determination. [11][12]

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [11]2. Sample Preparation: Accurately weigh and dissolve a known amount of Cbz-(R)-p-hydroxyphenylglycine in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [11]3. Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These are identified as the points of minimum slope (inflection points) on the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against volume to more accurately determine the equivalence points.

Data Summary & Implications

| Property | Predicted Value | Functional Group |

| pKa₁ | 3.69 ± 0.10 | Carboxylic Acid |

| pKa₂ | ~8.6 - 10.0 | Phenolic Hydroxyl |

Predicted pKa₁ from LookChem for the (S)-isomer. [13]Predicted pKa₂ based on similar phenolic structures.

Caption: Predicted ionization states of Cbz-(R)-p-hydroxyphenylglycine at different physiological pH values.

This pKa profile predicts that the molecule will be largely neutral in the stomach, potentially favoring absorption. In the blood and intestine (pH ~7.4), it will carry a negative charge from the deprotonated carboxylic acid, which increases aqueous solubility but may hinder passive diffusion across cell membranes.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and can be used for quantification.

A. UV-Vis Absorption Spectroscopy

Theoretical Basis: UV absorbance in this molecule arises from the π→π* electronic transitions within the aromatic rings of the p-hydroxyphenyl and benzyloxycarbonyl groups. Aromatic amino acids like tyrosine, which is structurally similar to the hydroxyphenylglycine moiety, typically show an absorption maximum (λmax) around 274-280 nm. [14][15] Expected Spectrum: A UV-Vis spectrum of Cbz-(R)-p-hydroxyphenylglycine in a suitable solvent (e.g., methanol or ethanol) is expected to show a primary λmax near 275 nm , with a secondary, weaker peak from the benzyl group around 258 nm . This λmax is essential for developing quantitative HPLC methods.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Basis: FT-IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. [16][17] Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500-3200 (broad) | O-H | Phenolic Hydroxyl, stretch |

| 3300-2500 (broad) | O-H | Carboxylic Acid, stretch |

| 3350-3250 | N-H | Amide, stretch |

| ~1710 | C=O | Carboxylic Acid, stretch |

| ~1690 | C=O | Urethane (Cbz), stretch |

| ~1650 | C=O | Amide I band |

| ~1540 | N-H | Amide II band, bend |

| 1600-1450 | C=C | Aromatic ring, stretch |

The presence of these distinct peaks provides a rapid and reliable confirmation of the molecule's structural integrity.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the molecule's chemical environment. [18][19]It can confirm connectivity, stereochemistry, and purity.

Expected ¹H NMR Chemical Shift Regions (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Proton Type | Multiplicity (Expected) |

| ~9.5-12.0 | -COOH | Singlet, broad |

| ~9.0-9.5 | Phenolic -OH | Singlet, broad |

| ~7.2-7.4 | Aromatic (Cbz Phenyl) | Multiplet |

| ~6.7-7.2 | Aromatic (Hydroxyphenyl) | Doublet of Doublets (AA'BB') |

| ~5.3-5.5 | α-CH | Doublet |

| ~5.1 | Benzylic -CH₂- | Singlet |

| Variable | Amide -NH- | Doublet |

Expected ¹³C NMR Chemical Shift Regions:

| Chemical Shift (δ, ppm) | Carbon Type |

| ~170-175 | Carboxylic Acid (-COOH) |

| ~155-158 | Urethane (-O-C=O) & Phenolic C-OH |

| ~127-138 | Aromatic Carbons |

| ~65-68 | Benzylic Carbon (-CH₂-) |

| ~55-60 | α-Carbon (-CH-) |

This detailed spectroscopic fingerprint is indispensable for structural elucidation, confirmation of synthesis, and routine quality assessment.

Conclusion

This technical guide has detailed the foundational physicochemical properties of Cbz-(R)-p-hydroxyphenylglycine from the perspective of a drug development scientist. The experimental protocols provided are robust and widely accepted, forming a self-validating framework for characterization. The interplay between molecular structure, solubility, melting point, pKa, and spectroscopic identity creates a comprehensive profile that is essential for making informed decisions. Understanding these properties is not an academic exercise; it is the cornerstone of rational drug design, enabling the strategic optimization of formulation, the prediction of in vivo behavior, and ultimately, the successful progression of a promising molecule from the laboratory to the clinic.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- Kypreos, K. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Melting Point Determination Procedure. (2021). Chemistry LibreTexts.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- What are the physicochemical properties of drug? (2023). LookChem.

- Melting point determin

- Measuring the Melting Point. (2023). Westlab Canada.

- EXPERIMENT 1 - Melting Points. (n.d.). University of Missouri–St. Louis.

- Spectroscopy Aromatic Amino Acids. (n.d.). University of Montana.

- experiment (1) determination of melting points. (2021). SlideShare.

- SOLUBILITY MEASUREMENTS. (n.d.).

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- UV–vis absorption spectrum of (a) aliphatic amino acids and (b)... (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Micropl

- Development of Methods for the Determin

- The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. (n.d.). Springer.

- UV absorbance spectra of the three aromatic amino acids, phenylalanine, tryptophan, and tyrosine. (n.d.). University of California, San Diego.

- Cas 26787-76-8,N-Cbz-S-4-Hydroxyphenylglycine. (n.d.). LookChem.

- (R)-(N-benzyloxycarbonyl)-p-hydroxyphenylglycine. (n.d.). ChemicalBook.

- Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Deriv

- N-Cbz-R-4-Hydroxyphenylglycine CAS:26787-75-7 manufacturer. (n.d.). Tongsheng Amino Acid.

- (R)-(N-benzyloxycarbonyl)-p-hydroxyphenylglycine | 26787-75-7. (n.d.). ChemicalBook.

- Synthesis of p-hydroxyphenylglycine. (n.d.). PrepChem.com.

- FTIR Analysis of Protein Structure. (n.d.). University of Wisconsin-Eau Claire.

- The conformational analysis of peptides using Fourier transform IR spectroscopy. (1995). PubMed.

- Introduction to NMR spectroscopy of proteins. (n.d.). Duke University.

- N-(4-HYDROXYPHENYL)GLYCINE. (n.d.). ChemicalBook.

Sources

- 1. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. (R)-(N-benzyloxycarbonyl)-p-hydroxyphenylglycine CAS#: 26787-75-7 [m.chemicalbook.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. lookchem.com [lookchem.com]

- 14. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

- 15. agilent.com [agilent.com]

- 16. chem.uwec.edu [chem.uwec.edu]

- 17. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. users.cs.duke.edu [users.cs.duke.edu]

spectroscopic data (NMR, IR, MS) of (R)-Cbz-p-hydroxyphenylglycine

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-N-Carbobenzyloxy-p-hydroxyphenylglycine

Introduction

(R)-p-hydroxyphenylglycine is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry, notably as a key structural component in the biosynthesis of glycopeptide antibiotics such as vancomycin.[1][2] In the context of synthetic chemistry, particularly in peptide synthesis and the development of novel therapeutics, the protection of its amine functionality is a critical step to ensure regioselective reactions. The Carbobenzyloxy (Cbz or Z) group is a widely employed N-protecting group due to its stability under various conditions and its facile removal via hydrogenolysis.

The rigorous characterization of the protected intermediate, (R)-N-Cbz-p-hydroxyphenylglycine (C₁₆H₁₅NO₅, M.W.: 301.29 g/mol [3]), is paramount for ensuring purity, confirming identity, and maintaining quality control throughout the drug development pipeline. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers and scientists.

Molecular Structure and Spectroscopic Rationale

A thorough spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. The structure of (R)-N-Cbz-p-hydroxyphenylglycine can be deconstructed into three key domains, each with its own unique spectral signature.

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Causality Behind Fragmentation:

-

Decarboxylation (-44 Da) : The loss of carbon dioxide from the carboxylic acid is a very common fragmentation pathway for amino acids, leading to a fragment at m/z 258.1.

-

Benzylic Cleavage : The bond between the benzylic carbon and the carbamate oxygen is labile. Cleavage can readily form the highly stable benzyl cation (tropylium ion) at m/z 91.1 , which is a hallmark of the Cbz group.

-

Loss of Toluene : Following decarboxylation, the Cbz group can be lost as toluene (92 Da), resulting in a fragment at m/z 166.1.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation and purity assessment of (R)-N-Cbz-p-hydroxyphenylglycine. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and stereochemical environment. IR spectroscopy confirms the presence of all key functional groups, particularly the distinct carbonyls and hydroxyl/amine moieties. High-resolution mass spectrometry validates the elemental composition, while MS/MS fragmentation patterns provide unambiguous identification of the core structure and the Cbz protecting group. Together, these techniques form an indispensable analytical toolkit for any researcher, scientist, or drug development professional working with this important synthetic intermediate.

References

-

PubChem. (n.d.). D-p-hydroxyphenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000123). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jin, Z. et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Formaggio, F. et al. (2019). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules. Retrieved from [Link]

-

Biochemistry I - Bookdown. (n.d.). 2.4 Spectroscopic Properties of Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Retrieved from [Link]

-

Petrov, G. et al. (2009). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids. Retrieved from [Link]

-

Tongsheng Amino Acid. (n.d.). N-Cbz-R-4-Hydroxyphenylglycine CAS:26787-75-7 manufacturer. Retrieved from [Link]

-

Jin, Z. et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Hubbard, B. K. et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology. Retrieved from [Link]

-

Prokhnenko, O. et al. (2023). THz spectroscopy on amino acids. arXiv. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Fifi, Z. I. et al. (2015). On the Spectroscopic Analyses of Protein. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxyphenylglycine (HMDB0244973). Retrieved from [Link]

-

Wang, J. et al. (2022). An in-depth mechanistic study of the p-hydroxyphenylglycine synthetic process using in situ ATR-IR spectroscopy. Analytical Methods. Retrieved from [Link]

-

Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

Sources

- 1. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Quality N-Cbz-R-4-Hydroxyphenylglycine CAS:26787-75-7 manufacturer Manufacturer and Supplier | Tongsheng Amino Acid [sctsgroup.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N-Cbz-(R)-4-hydroxyphenylglycine

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of a Key Pharmaceutical Building Block.

This technical guide provides a deep dive into the crystal structure analysis of N-Cbz-(R)-4-hydroxyphenylglycine, a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical development. Its structural role as a crucial building block in blockbuster antibiotics and as a modulator for neurological and psychiatric disorder targets underscores the importance of a thorough understanding of its solid-state properties.[1] This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the synthesis, crystallization, and definitive structural elucidation of this compound through single-crystal X-ray diffraction.

The Significance of N-Cbz-(R)-4-hydroxyphenylglycine in Medicinal Chemistry

N-(Benzyloxycarbonyl)-(R)-4-hydroxyphenylglycine, often abbreviated as N-Cbz-(R)-4-HPG, is a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine (HPG). HPG itself is a vital component in the biosynthesis of glycopeptide antibiotics such as vancomycin.[2] The stereochemistry and functional groups of N-Cbz-(R)-4-HPG make it a valuable chiral building block in the synthesis of complex pharmaceutical agents. The benzyloxycarbonyl (Cbz) protecting group facilitates controlled peptide synthesis, a technique pioneered by Bergmann and Zervas, by preventing unwanted side reactions of the amino group.[3] Furthermore, derivatives of 4-hydroxyphenylglycine have been identified as potent modulators of GPR88, an orphan G protein-coupled receptor implicated in various basal ganglia-associated disorders, highlighting the therapeutic potential of this molecular scaffold.[4]

A comprehensive understanding of the three-dimensional structure of N-Cbz-(R)-4-hydroxyphenylglycine at the atomic level is paramount for several reasons:

-

Rational Drug Design: Knowledge of the precise molecular conformation and intermolecular interactions can inform the design of more potent and selective drug candidates.

-

Polymorphism Control: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, stability, and bioavailability. Crystal structure analysis is essential for identifying and controlling polymorphism.

-

Process Optimization: Understanding the crystal packing can aid in the optimization of crystallization processes, leading to improved yield and purity.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating the crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of N-Cbz-(R)-4-hydroxyphenylglycine

The N-Cbz protection of (R)-4-hydroxyphenylglycine is a standard procedure in peptide chemistry. A reliable method involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[2]

Experimental Protocol: Synthesis of N-Cbz-(R)-4-hydroxyphenylglycine

-

Dissolution: Dissolve (R)-4-hydroxyphenylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The pH of the reaction should be maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This will precipitate the N-Cbz protected amino acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of N-Cbz-(R)-4-hydroxyphenylglycine.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For N-protected amino acids, slow evaporation and vapor diffusion are commonly employed techniques. The choice of solvent is critical and often determined empirically.

Experimental Protocol: Single Crystal Growth

A recommended starting point for the crystallization of N-Cbz-(R)-4-hydroxyphenylglycine is slow evaporation from a mixed solvent system.

-

Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent mixture at a slightly elevated temperature. A combination of a good solvent (e.g., ethanol, methanol, or ethyl acetate) and a poor solvent (e.g., hexane or water) is often effective.

-

Slow Evaporation: Filter the saturated solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

Diagram: Crystallization Workflow

Caption: General workflow for single crystal growth by slow evaporation.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[1] The crystal is rotated, and a series of diffraction images are collected at different orientations.[6]

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of reflection intensities. The "phase problem" is then solved using computational methods to generate an initial electron density map.[1] An atomic model is built into this map and refined against the experimental data to achieve the best possible fit.[5] The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Diagram: X-ray Crystallography Workflow

Caption: Step-by-step workflow for single-crystal X-ray analysis.

Predicted Crystal Structure and Intermolecular Interactions

While a publicly available crystal structure for N-Cbz-(R)-4-hydroxyphenylglycine is not currently available in the Cambridge Structural Database (CSD), we can predict its key structural features and intermolecular interactions based on the analysis of closely related compounds. A survey of N-Cbz protected amino acids in the CSD reveals common hydrogen bonding motifs.[7]

Table 1: Representative Crystallographic Data for N-Cbz Protected Amino Acids

| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| N-Cbz-Glycine | ZGLYNC01 | P2₁/c | 11.45 | 5.23 | 17.02 | 101.6 |

| N-Cbz-L-Alanine | CBZALA01 | P2₁ | 12.67 | 5.82 | 8.87 | 106.8 |

| N-Cbz-L-Phenylalanine | BZPHAL | P2₁ | 14.12 | 5.92 | 9.87 | 111.4 |

Data obtained from the Cambridge Structural Database (CSD). This is a representative, not exhaustive, list.

Expected Molecular Conformation

The molecule is expected to adopt a conformation that minimizes steric hindrance. The phenyl rings of the Cbz group and the hydroxyphenylglycine moiety will likely be oriented to avoid eclipsing interactions. The amide bond is expected to be planar.

Predicted Hydrogen Bonding Network

The primary intermolecular interactions governing the crystal packing of N-Cbz-(R)-4-hydroxyphenylglycine are predicted to be hydrogen bonds. The key functional groups involved are:

-

Carboxylic acid: The -COOH group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly likely to form dimers with neighboring molecules via O-H···O=C hydrogen bonds.

-

Amide: The N-H group is a hydrogen bond donor, and the C=O group is an acceptor. These can form chains or sheets of molecules.

-

Hydroxyl group: The phenolic -OH group is also a potent hydrogen bond donor and can participate in the hydrogen-bonding network, potentially linking the primary hydrogen-bonded motifs.

Diagram: Predicted Hydrogen Bonding Scheme

Caption: Predicted primary hydrogen bonding interactions.

Conclusion

The crystal structure analysis of N-Cbz-(R)-4-hydroxyphenylglycine provides invaluable information for drug development and materials science. This guide has outlined a comprehensive approach, from synthesis and crystallization to the detailed analysis of its three-dimensional structure using single-crystal X-ray diffraction. While a definitive crystal structure is yet to be publicly reported, the predictive analysis based on analogous compounds provides a strong foundation for understanding the solid-state behavior of this important molecule. The methodologies and insights presented herein are intended to empower researchers to confidently undertake the crystallographic characterization of this and other key pharmaceutical intermediates.

References

- 1. fiveable.me [fiveable.me]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Advent of p-Hydroxyphenylglycine Derivatives: A Cornerstone in Antibiotic Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Modern Antibiotics

In the grand narrative of medicinal chemistry, the discovery and development of semi-synthetic β-lactam antibiotics represent a monumental leap in humanity's battle against bacterial infections.[1][2] At the heart of many of these life-saving drugs, such as amoxicillin and cefadroxil, lies a deceptively simple molecule: D-p-hydroxyphenylglycine (D-HPG).[3][4] This non-proteinogenic amino acid serves as a critical side-chain precursor, profoundly influencing the efficacy and pharmacokinetic properties of the final antibiotic.[5][6] This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for p-hydroxyphenylglycine and its derivatives, offering a nuanced understanding of the causality behind experimental choices and the ongoing quest for more efficient and sustainable production methods. We will delve into the historical context of its emergence, dissect key chemical and enzymatic synthetic routes, and provide detailed, field-proven protocols for the modern laboratory.

A Historical Perspective: The Imperative for Modified Penicillins

The dawn of the antibiotic era began with Alexander Fleming's serendipitous discovery of penicillin in 1928.[2] While revolutionary, the initial forms of penicillin had limitations, primarily a narrow spectrum of activity.[6] This spurred a wave of research in the mid-20th century to create semi-synthetic derivatives with broader efficacy.[5] The development of ampicillin in 1961 was a significant step, but the quest for improved oral absorption and greater acid stability led researchers at Beecham Research Laboratories to the synthesis of amoxicillin in 1972.[6][7] This new compound, differing from ampicillin by only a single hydroxyl group on the phenylglycine side chain, demonstrated superior pharmacokinetic properties.[6] This pivotal development solidified the importance of p-hydroxyphenylglycine as a key building block in the arsenal of semi-synthetic penicillins and cephalosporins.

The Synthetic Conundrum: Chemical vs. Enzymatic Routes

The industrial-scale production of D-p-hydroxyphenylglycine has historically been a fascinating interplay of classical organic chemistry and modern biotechnology. The choice between these two paradigms is not merely a matter of preference but a calculated decision based on efficiency, cost, stereoselectivity, and environmental impact.[3][4]

The Classical Approach: Chemical Synthesis and Resolution

Early methods for producing p-hydroxyphenylglycine relied on traditional chemical synthesis, often resulting in a racemic mixture of D- and L-enantiomers.[3] Since only the D-enantiomer is biologically active in the context of β-lactam antibiotics, a subsequent resolution step is imperative.[3]

One of the earliest and most fundamental methods for α-amino acid synthesis is the Strecker synthesis .[8][9] This one-pot reaction involves the treatment of an aldehyde (in this case, p-hydroxybenzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[8][10]

Another prominent chemical route is the hydantoin process , where p-hydroxybenzaldehyde is reacted with an inorganic cyanide and ammonium carbonate to produce a hydantoin intermediate. This is then hydrolyzed to racemic p-hydroxyphenylglycine.[9][11]

The primary challenge with these classical methods is the need for resolving the racemic mixture, which adds complexity and cost to the overall process. Furthermore, these syntheses often employ harsh reagents and toxic solvents, raising environmental concerns.[3][4]

The Green Revolution: Enzymatic Synthesis

The limitations of chemical synthesis paved the way for the development of elegant enzymatic and chemoenzymatic strategies. These methods offer high stereoselectivity, milder reaction conditions, and a significantly reduced environmental footprint.[3][4] The most successful and widely adopted enzymatic method is the hydantoinase process .[12][13]

This process utilizes a cascade of two enzymes, a D-hydantoinase and a D-carbamoylase, to stereoselectively convert DL-p-hydroxyphenylhydantoin into D-p-hydroxyphenylglycine.[12][14] The unreacted L-p-hydroxyphenylhydantoin can then be racemized and recycled, allowing for a theoretical yield of 100%.[13]

The causality behind the shift towards enzymatic synthesis is clear: the pursuit of a more sustainable, efficient, and cost-effective manufacturing process for this critical pharmaceutical intermediate.[3][15]

Comparative Analysis of Synthetic Routes

To provide a clearer understanding of the trade-offs between chemical and enzymatic approaches, the following table summarizes key performance indicators:

| Parameter | Chemical Synthesis (Strecker/Hydantoin) | Enzymatic Synthesis (Hydantoinase Process) |

| Stereoselectivity | Produces racemic mixture, requires resolution | Highly stereoselective, directly yields D-enantiomer |

| Yield | Moderate to high, but reduced by resolution step | High (approaching 100% with racemization) |

| Reaction Conditions | Harsh (strong acids/bases, high temperatures) | Mild (near-neutral pH, ambient temperature) |

| Reagents | Often involves toxic reagents (e.g., cyanide) | Biocatalysts (enzymes) in aqueous media |

| Environmental Impact | Significant waste generation, use of organic solvents | "Green" process, less waste, biodegradable catalysts |

| Enantiomeric Excess (ee) | >99% (after resolution) | >99% |

Experimental Protocols

The following are detailed, step-by-step methodologies for the key synthetic routes discussed. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Strecker Synthesis of Racemic p-Hydroxyphenylglycine

This protocol outlines the laboratory-scale synthesis of racemic p-hydroxyphenylglycine from p-hydroxybenzaldehyde.

Materials:

-

p-Hydroxybenzaldehyde

-

Ammonium chloride

-

Sodium cyanide

-

Methanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Deionized water

Procedure:

-

In a well-ventilated fume hood, dissolve p-hydroxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of ammonium chloride in water.

-

In another beaker, carefully prepare a solution of sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Cool the p-hydroxybenzaldehyde solution in an ice bath.

-

Slowly add the ammonium chloride solution, followed by the dropwise addition of the sodium cyanide solution, maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

The resulting α-aminonitrile intermediate can be isolated by filtration.

-

For hydrolysis, suspend the α-aminonitrile in concentrated hydrochloric acid and reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the racemic p-hydroxyphenylglycine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Characterize the product by NMR and melting point analysis.

Protocol 2: Enzymatic Synthesis of D-p-Hydroxyphenylglycine via the Hydantoinase Process

This protocol describes the biocatalytic conversion of DL-p-hydroxyphenylhydantoin to D-p-hydroxyphenylglycine using whole cells containing D-hydantoinase and D-carbamoylase.

Materials:

-

DL-p-hydroxyphenylhydantoin

-

Recombinant E. coli cells expressing D-hydantoinase and D-carbamoylase

-

Phosphate buffer (pH 8.0)

-

Sodium hydroxide solution

-

Hydrochloric acid solution

Procedure:

-

Prepare a suspension of DL-p-hydroxyphenylhydantoin in phosphate buffer. The solubility is low, so a suspension is expected.

-

Add the recombinant E. coli cells to the suspension.

-

Incubate the reaction mixture at 30-40°C with gentle agitation.

-

Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC for the consumption of DL-p-hydroxyphenylhydantoin and the formation of D-p-hydroxyphenylglycine.

-

Maintain the pH of the reaction mixture at 8.0 by the controlled addition of a sodium hydroxide solution.

-

Once the reaction is complete (typically 12-24 hours), separate the cells by centrifugation.

-

Adjust the pH of the supernatant to the isoelectric point of p-hydroxyphenylglycine (around pH 6.0) with a hydrochloric acid solution to precipitate the product.

-

Filter the precipitated D-p-hydroxyphenylglycine, wash with cold water, and dry.

-

Determine the yield and enantiomeric excess of the product by HPLC using a chiral column.

Visualizing the Processes

To further elucidate the workflows and underlying mechanisms, the following diagrams are provided.

Synthetic Pathways

Caption: Comparative overview of chemical and enzymatic synthetic routes to p-hydroxyphenylglycine.

Mechanism of Action of β-Lactam Antibiotics

The significance of D-p-hydroxyphenylglycine is intrinsically linked to the mechanism of action of the β-lactam antibiotics it helps to create. These antibiotics function by inhibiting bacterial cell wall synthesis.[1][16]

Caption: Simplified schematic of the mechanism of action of β-lactam antibiotics.

Conclusion and Future Outlook

The journey of p-hydroxyphenylglycine from a laboratory curiosity to a cornerstone of the pharmaceutical industry is a testament to the relentless pursuit of innovation in drug development. While chemical synthesis laid the groundwork, the advent of enzymatic methods has revolutionized the production of this vital antibiotic precursor, aligning it with the modern principles of green chemistry. As we look to the future, the development of novel, even more efficient biocatalysts and integrated bioprocesses will continue to be a major focus.[17] The ongoing challenge of antibiotic resistance necessitates the continued exploration of new β-lactam derivatives, and p-hydroxyphenylglycine and its analogues will undoubtedly play a central role in these future discoveries. This guide has provided a comprehensive overview of the discovery and synthesis of p-hydroxyphenylglycine derivatives, equipping researchers and drug development professionals with the foundational knowledge to navigate this critical area of medicinal chemistry.

References

-

β-Lactam antibiotic - Wikipedia. (URL: [Link])

-

Penicillin Mechanism - News-Medical.Net. (URL: [Link])

-

Penicillins, Cephalosporins, and Other β-Lactam Antibiotics | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e | AccessAnesthesiology. (URL: [Link])

-

Beta-Lactam Antibiotics: Mechanism of Action, Resistance - Microbe Online. (URL: [Link])

-

Amoxicillin - Wikipedia. (URL: [Link])

-

β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. (URL: [Link])

- Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained. (URL: )

-

1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). - ResearchGate. (URL: [Link])

-

Amoxicillin synthesis: Significance and symbolism. (URL: [Link])

-

Enzymatic route for the production of D-p-hydroxyphenylglycine from... - ResearchGate. (URL: [Link])

-

Introduction: historical perspective and development of amoxicillin/clavulanate - PubMed. (URL: [Link])

-

" Hydantoinase process " . Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. - ResearchGate. (URL: [Link])

-

Amoxicillin - an antibiotic | ari.info - AnimalResearch.info. (URL: [Link])

- Synthetic method of p-hydroxyphenylglycine. (URL: )

-

Bioconversion producing Dp-hydroxyphenylglycine from DL-p-hydroxyphenylhydantoin by Pseudomonas putida in aqueous two - SciSpace. (URL: [Link])

-

Study On The Process Of Producing D-p-Hydroxyphenylglycine Catalyzed By Recombinant Hydantoinase And Carbamoyl Hydrolase Engineering Bacteria - Globe Thesis. (URL: [Link])

-

De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - ACS Publications. (URL: [Link])

-

Strecker Synthesis - NROChemistry. (URL: [Link])

- Synthetic method of p-hydroxyphenylglycine. (URL: )

-

De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed. (URL: [Link])

Sources

- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 2. Amoxicillin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. usp-pqm.org [usp-pqm.org]

- 6. Amoxicillin - an antibiotic | ari.info | ari.info [animalresearch.info]

- 7. Amoxicillin synthesis: Significance and symbolism [wisdomlib.org]

- 8. benchchem.com [benchchem.com]

- 9. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 10. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 11. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. globethesis.com [globethesis.com]

- 16. news-medical.net [news-medical.net]

- 17. De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Non-Proteinogenic Amino Acids: An In-Depth Technical Guide to L-Homopropargylglycine (HPG)

Introduction: Expanding the Proteomic Toolkit Beyond the Canonical 20

For decades, our understanding of cellular processes has been largely defined by the 20 canonical amino acids that constitute the building blocks of proteins. However, the cellular machinery possesses a remarkable degree of flexibility, allowing for the incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not encoded in the universal genetic code.[1][2][3] This inherent permissiveness has opened up a new frontier in chemical biology, enabling researchers to probe, visualize, and manipulate cellular processes with unprecedented precision. NPAAs serve as powerful tools for developing novel peptide-based drug candidates, offering the potential to enhance stability, potency, and bioavailability.[1][4][5]

This guide delves into the biological significance and technical applications of one such NPAA, L-homopropargylglycine (HPG). HPG, a methionine analog, has emerged as a cornerstone of bioorthogonal chemistry, a field that employs chemical reactions that can occur in living systems without interfering with native biochemical processes.[6] We will explore the core principles of HPG-based methodologies, provide detailed protocols for their implementation, and discuss their transformative impact on basic research and drug discovery.

Core Concepts: L-Homopropargylglycine (HPG) as a Methionine Surrogate

L-Homopropargylglycine is a synthetic amino acid that closely resembles the essential amino acid methionine. The key distinction lies in the replacement of the terminal methyl group of methionine's side chain with an alkyne group.[6] This seemingly minor modification is the key to HPG's utility. The cell's translational machinery, specifically the methionyl-tRNA synthetase, recognizes HPG and incorporates it into newly synthesized proteins in place of methionine.[7] This process effectively "tags" nascent proteins with a bioorthogonal alkyne handle, a chemical group not naturally found in proteins.[8]

The presence of this alkyne group allows for a highly specific chemical reaction known as "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9] This reaction forms a stable triazole linkage between the alkyne-containing HPG in the protein and a reporter molecule carrying an azide group.[9] This reporter molecule can be a fluorophore for imaging (FUNCAT) or a biotin tag for affinity purification and subsequent identification by mass spectrometry (BONCAT).[8][10][11]

Comparative Analysis: HPG vs. Azidohomoalanine (AHA)

Another widely used methionine analog is L-azidohomoalanine (AHA), which carries an azide functional group. While both HPG and AHA have proven invaluable, there are subtle differences in their properties and applications that researchers should consider.

| Feature | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) |

| Functional Group | Alkyne | Azide |

| Click Chemistry Partner | Azide-containing probes | Alkyne-containing probes |

| Incorporation Efficiency | Generally considered to have higher incorporation rates in some systems, such as E. coli and Arabidopsis thaliana.[7][12][13] | Can exhibit lower incorporation efficiency in certain contexts, potentially due to impacts on methionine metabolism.[7] |

| Cellular Effects | Generally well-tolerated with minimal impact on protein synthesis rates and cell viability at typical working concentrations.[3] | May cause a greater reduction in cell growth rate compared to HPG in some plant and bacterial models.[7][14] |

| Toxicity | Considered non-toxic at concentrations typically used for labeling.[6][8] | Also considered non-toxic at standard labeling concentrations.[3][8] |

Experimental Workflows: BONCAT and FUNCAT

The ability to tag nascent proteins with HPG has given rise to two powerful and versatile techniques: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).

BONCAT: Profiling the Nascent Proteome

BONCAT is a technique designed for the isolation and identification of newly synthesized proteins.[10][11] This method provides a snapshot of the "translatome"—the population of proteins being actively synthesized under specific conditions.

BONCAT Experimental Workflow Diagram

Caption: BONCAT workflow for the enrichment and identification of newly synthesized proteins.

Detailed Protocol for BONCAT

This protocol provides a general framework for BONCAT experiments. Optimization of incubation times and reagent concentrations may be necessary for specific cell types and experimental goals.

Materials:

-

L-Homopropargylglycine (HPG)

-

Methionine-free cell culture medium

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Phosphate-buffered saline (PBS)

-

Azide-PEG3-Biotin

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Streptavidin-agarose beads

-

Elution buffer (e.g., sample buffer for SDS-PAGE)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Wash cells with pre-warmed PBS to remove methionine-containing medium.

-

Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.

-

Replace the medium with methionine-free medium containing HPG (typically 25-50 µM). The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically.

-

Wash the cells three times with cold PBS to remove excess HPG.

-

-

Cell Lysis:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the following reagents in order, vortexing gently after each addition:

-

Azide-PEG3-Biotin (final concentration 100 µM)

-

TCEP (final concentration 1 mM)

-

THPTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

-

Affinity Purification:

-

Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or proceed with in-gel digestion and identification by mass spectrometry.

-

FUNCAT: Visualizing Protein Synthesis in Situ

FUNCAT allows for the fluorescent visualization of newly synthesized proteins within fixed cells or tissues, providing spatial and temporal information about protein synthesis.[2][5][11]

FUNCAT Experimental Workflow Diagram

Caption: FUNCAT workflow for the in situ visualization of nascent proteins.

Detailed Protocol for FUNCAT

This protocol is a guideline for performing FUNCAT on cultured cells. Adjustments may be needed for different cell types or tissues.

Materials:

-

L-Homopropargylglycine (HPG)

-

Methionine-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.5% Triton X-100 in PBS for permeabilization

-

Click-iT® reaction cocktail components (or individual reagents: CuSO4, fluorescent azide, and a reducing agent like sodium ascorbate)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Metabolic Labeling:

-

Plate cells on coverslips and grow to the desired density.

-

Wash cells with pre-warmed PBS.

-

Incubate in methionine-free medium for 30-60 minutes.

-

Replace with methionine-free medium containing HPG (typically 25-50 µM) and incubate for the desired time (e.g., 15 minutes to 4 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.

-

Incubate the coverslips with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with PBS.

-

If desired, counterstain the nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Applications in Drug Development and Discovery

The ability to monitor protein synthesis with high temporal and spatial resolution has profound implications for drug development. HPG-based technologies can be applied at various stages of the drug discovery pipeline, from target identification to mechanism of action studies.

Target Identification and Validation

Identifying the molecular target of a novel compound is a critical step in drug development.[15] HPG-based proteomic profiling can reveal changes in the synthesis of specific proteins in response to a drug candidate. This can provide clues about the compound's target and the pathways it modulates. For example, if a compound that inhibits cell proliferation is found to selectively decrease the synthesis of a particular set of cell cycle-related proteins, these proteins could be investigated as potential direct or indirect targets.

Mechanism of Action Studies

Understanding how a drug exerts its therapeutic effect is crucial for its optimization and for predicting potential side effects.[16] By analyzing the changes in the nascent proteome after drug treatment, researchers can gain insights into the drug's mechanism of action. For instance, a compound's effect on cellular stress responses, signaling pathways, or metabolic processes can be elucidated by observing which proteins are newly synthesized in its presence.

Drug Screening and Efficacy Testing

FUNCAT can be adapted for high-throughput screening to identify compounds that modulate protein synthesis. For example, in the context of neurodegenerative diseases characterized by aberrant protein synthesis, FUNCAT could be used to screen for small molecules that restore normal translation rates in neuronal models.[11] The quantitative nature of fluorescence microscopy allows for the assessment of a drug's efficacy in a dose-dependent manner.

Conclusion: A Versatile Tool for Modern Biological Research

L-homopropargylglycine has established itself as an indispensable tool in the arsenal of chemical biologists, researchers, and drug development professionals. Its ability to be readily incorporated into newly synthesized proteins and subsequently tagged via click chemistry provides a powerful and versatile platform for studying the dynamic nature of the proteome. The BONCAT and FUNCAT methodologies, built upon the foundation of HPG, offer unprecedented opportunities to investigate the intricate regulation of protein synthesis in health and disease. As our ability to detect and analyze these tagged proteins with ever-increasing sensitivity and resolution improves, the applications of HPG in unraveling complex biological processes and accelerating the development of novel therapeutics will undoubtedly continue to expand.